

Application Notes and Protocols: 2-Phenyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Phenyl-1H-indole-3-carbaldehyde

Cat. No.: B1208662

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

The **2-Phenyl-1H-indole-3-carbaldehyde** scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in bioactive compounds and its capacity to interact with multiple biological targets.^{[1][2]} Its rigid, planar structure combined with the reactive aldehyde group at the 3-position makes it an exceptionally versatile starting point for the synthesis of a diverse library of therapeutic agents.^{[1][3]} Derivatives of this scaffold have demonstrated significant pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.^{[3][4]}

Anticancer Applications

The most prominent application of **2-Phenyl-1H-indole-3-carbaldehyde** derivatives is in oncology.^{[2][5]} These compounds are particularly effective as inhibitors of tubulin polymerization, a critical process for cell division.^{[6][7][8]} By binding to the colchicine site on tubulin, these agents disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.^{[6][9]}

Numerous analogs have been synthesized, with modifications to both the phenyl and indole rings, as well as the C3-aldehyde group (e.g., conversion to imines, oximes, or thiosemicarbazones), to optimize potency.^[9] One notable imine derivative demonstrated strong

inhibition of tubulin polymerization with an IC₅₀ value of 1.2 μ M, which was more potent than the reference drug colchicine in the same assay.[9] Another analog displayed a remarkable IC₅₀ value of 35 nM for cell growth inhibition, highlighting the scaffold's potential for developing highly potent antineoplastic agents.[9]

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. Derivatives of 2-phenylindole have been identified as potent inhibitors of inflammatory pathways.[3][4] Specifically, they have been shown to inhibit the production of nitric oxide (NO) and the activity of the transcription factor NF- κ B, both of which are central mediators of the inflammatory response.[4]

A lead compound, 2-phenylindole, showed initial inhibitory activity against nitrite production and NF- κ B.[4] Subsequent derivatization of the **2-Phenyl-1H-indole-3-carbaldehyde** core, particularly the conversion of the aldehyde to an oxime, yielded compounds with significantly enhanced potency. The 3-carboxaldehyde oxime derivative exhibited an IC₅₀ value of 4.4 μ M for inhibiting nitrite production, demonstrating the value of this scaffold in generating novel anti-inflammatory drug candidates.[4]

Antimicrobial Applications

The aldehyde functional group of **2-Phenyl-1H-indole-3-carbaldehyde** is readily condensed with various amines to form Schiff bases.[10][11][12] Schiff bases derived from indole scaffolds are a well-established class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[10][12][13] While much of the literature focuses on the general indole-3-carbaldehyde core, the synthetic principles are directly applicable. The formation of the azomethine group (C=N) in the Schiff base is crucial for its biological activity.[12] These derivatives offer a promising avenue for combating drug-resistant pathogens.[10][13]

Quantitative Data

Table 1: Anticancer and Tubulin Inhibition Activity of 2-Phenyl-1H-indole-3-carbaldehyde Derivatives

Compound Class	Specific Derivative	Target/Assay	IC50 Value	Reference
3-Formyl-2-phenylindole Analog	Analog A	Cell Growth Inhibition	35 nM	[9]
3-Formyl-2-phenylindole Analog	Analog A	Tubulin Polymerization Inhibition	1.5 μ M	[9]
Imine Derivative	Imine B	Tubulin Polymerization Inhibition	1.2 μ M	[9]

Table 2: Anti-inflammatory Activity of 2-Phenylindole Derivatives

Compound	Assay	IC50 Value (μ M)	Reference
2-Phenylindole (1)	Nitrite Production Inhibition	38.1 \pm 1.8	[4]
2-Phenylindole (1)	NFkB Inhibition	25.4 \pm 2.1	[4]
2-Phenyl-1H-indole-3-carboxaldehyde oxime (5)	Nitrite Production Inhibition	4.4 \pm 0.5	[4]
2-Phenyl-1H-indole-3-carboxaldehyde oxime (5)	NFkB Inhibition	6.9 \pm 0.8	[4]
3-Cyano-2-phenylindole (7)	Nitrite Production Inhibition	4.8 \pm 0.4	[4]
3-Cyano-2-phenylindole (7)	NFkB Inhibition	8.5 \pm 2.0	[4]

Experimental Protocols

General Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction to form a Schiff base from **2-Phenyl-1H-indole-3-carbaldehyde**.

Materials:

- **2-Phenyl-1H-indole-3-carbaldehyde**
- An appropriate primary amine (e.g., aniline derivative)
- Ethanol, absolute
- Glacial acetic acid (catalyst)
- Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

- Dissolve **2-Phenyl-1H-indole-3-carbaldehyde** (1 equivalent) in absolute ethanol in a round-bottom flask.
- Add the selected primary amine (1 equivalent) to the solution.
- Add a few drops of glacial acetic acid to catalyze the reaction.[\[10\]](#)
- Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[\[14\]](#)
- Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.[\[14\]](#)
- Characterize the final product using spectroscopic methods (^1H NMR, ^{13}C NMR, FT-IR, Mass Spectrometry).[\[12\]](#)

In Vitro Anticancer Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against a cancer cell line.

Materials:

- Synthesized indole derivative
- Cancer cell line (e.g., MCF-7, A549)[\[9\]](#)
- DMEM or RPMI-1640 culture medium with 10% FBS
- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Prepare stock solutions of the test compounds in DMSO and create serial dilutions in the culture medium.
- Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Tubulin Polymerization Inhibition Assay

This protocol is used to directly measure the effect of a compound on the assembly of tubulin heterodimers into microtubules.

Materials:

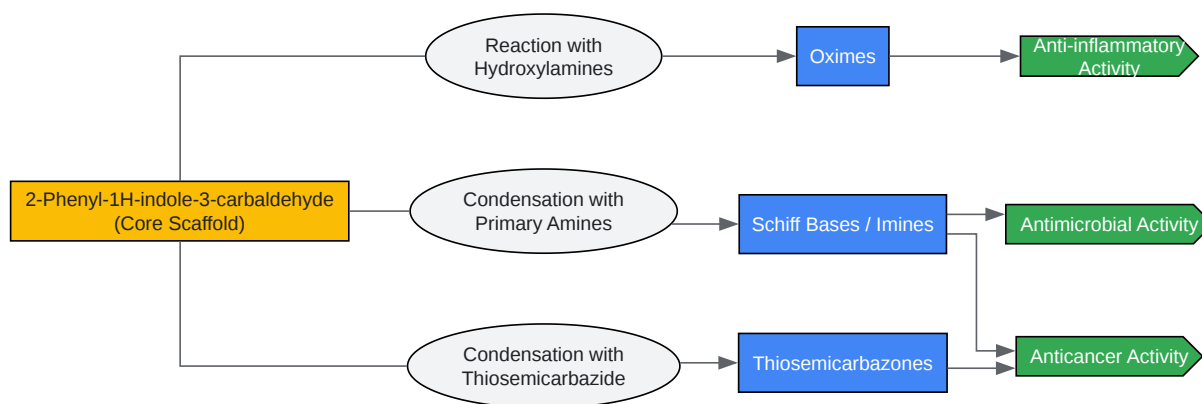
- Purified bovine brain tubulin (>99% pure)
- General Tubulin Buffer (e.g., G-PEM buffer containing GTP)
- Test compound and control (e.g., Colchicine)
- Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Procedure:

- Prepare a reaction mixture containing tubulin in General Tubulin Buffer on ice.
- Add the test compound (at various concentrations) or a control drug to the reaction mixture.
- Transfer the mixture to a pre-warmed 96-well plate.
- Place the plate in the spectrophotometer and raise the temperature to 37°C to initiate polymerization.
- Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). The increase in absorbance corresponds to the extent of microtubule formation.
- Compare the polymerization curves of treated samples to the control. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined.[9]

Visualizations

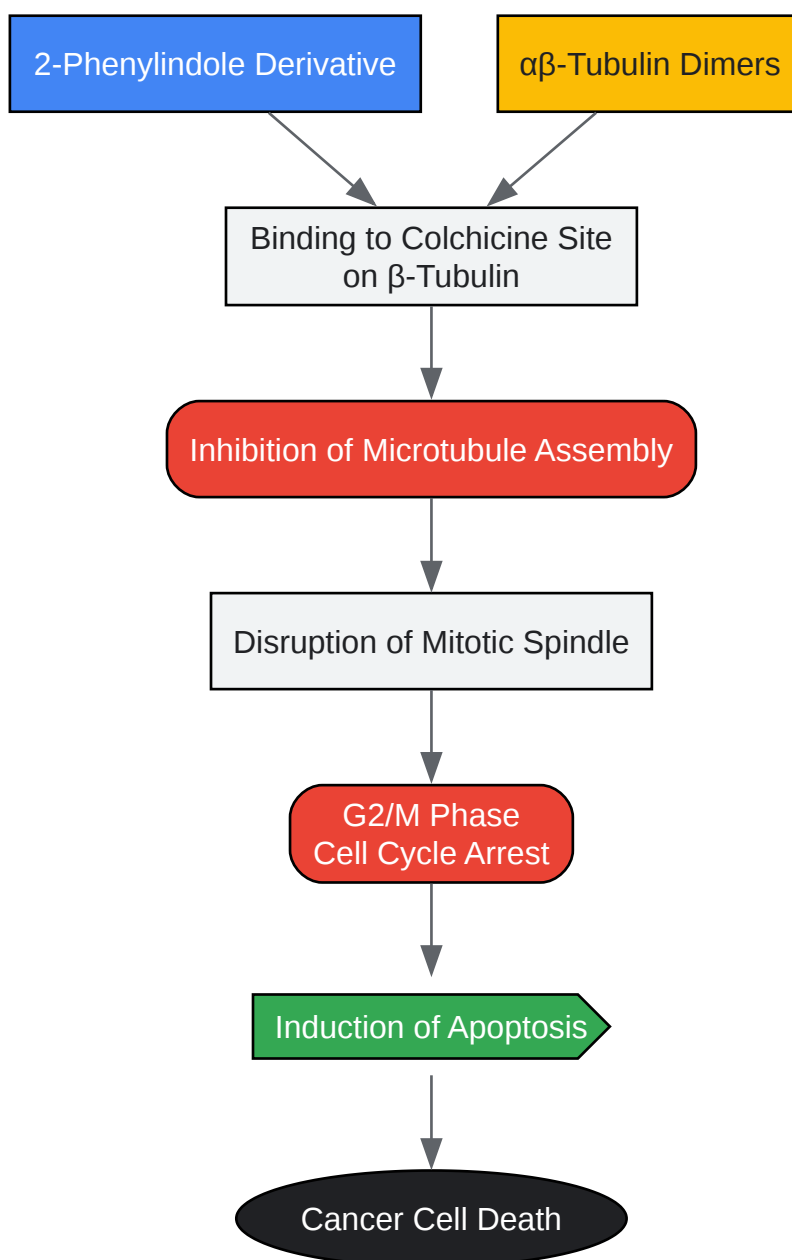
Synthetic Workflow for Bioactive Derivatives



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Caption: Synthetic routes from the core scaffold to bioactive derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition



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Caption: Pathway of anticancer action via tubulin polymerization inhibition.

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